2,3,6-Trichlorodibenzofuran
Overview
Description
2,3,6-Trichlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds characterized by the presence of chlorine atoms attached to the dibenzofuran structure. These compounds are known for their environmental persistence and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trichlorodibenzofuran can be synthesized through various methods, including the pyrolysis or incineration of chlorine-containing products such as polyvinyl chloride (PVC) and polychlorinated biphenyls (PCBs) at temperatures below 1200°C . Another method involves the use of specific reagents and catalysts in controlled laboratory settings to achieve the desired chlorination on the dibenzofuran structure.
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced as an unintended byproduct during the manufacturing of other chlorinated compounds .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more toxic compounds.
Reduction: This can result in the removal of chlorine atoms, potentially forming less toxic derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of partially dechlorinated dibenzofurans.
Substitution: Formation of various substituted dibenzofurans depending on the nucleophile used.
Scientific Research Applications
2,3,6-Trichlorodibenzofuran has several applications in scientific research:
Mechanism of Action
2,3,6-Trichlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This binding activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. The activation of these genes can result in the production of enzymes that metabolize and detoxify the compound, but it can also lead to toxic effects such as disruption of cellular processes and potential carcinogenicity .
Comparison with Similar Compounds
- 2,3,7,8-Tetrachlorodibenzofuran (TCDF)
- 1,2,3,4-Tetrachlorodibenzofuran
- 2,3,4,7,8-Pentachlorodibenzofuran
Comparison: 2,3,6-Trichlorodibenzofuran is unique due to its specific chlorination pattern, which influences its chemical reactivity and toxicological profile. Compared to other similar compounds, it may exhibit different binding affinities to the aryl hydrocarbon receptor and varying degrees of toxicity .
Properties
IUPAC Name |
2,3,6-trichlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-8-3-1-2-6-7-4-9(14)10(15)5-11(7)16-12(6)8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMGJTLNRBIKQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=CC(=C(C=C23)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205750 | |
Record name | 2,3,6-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57117-33-6 | |
Record name | 2,3,6-Trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-TRICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9Y01B669Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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